molecular formula C12H12FNO B1441286 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile CAS No. 859164-45-7

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Cat. No. B1441286
M. Wt: 205.23 g/mol
InChI Key: JOYSNTZJNYCWMW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile (FTHPC) is a synthetic compound with a unique chemical structure and a wide range of potential applications in scientific research. FTHPC is a versatile molecule that can be used as a building block for the synthesis of other compounds, as well as a tool for studying the mechanism of action of various biological processes. FTHPC has been studied in the context of drug discovery, drug metabolism, and other areas of research.

Scientific Research Applications

Structural Analysis and Synthesis

Research on carbonitrile compounds, such as 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, emphasizes their structural characteristics and synthetic pathways. For instance, studies involving X-ray diffraction techniques have provided insights into the crystal structures of related carbonitrile derivatives, revealing their conformations and stabilizing interactions, such as N–H···O and N–H···N hydrogen bonds (Sharma et al., 2015). Additionally, facile synthetic approaches for pyrazole-4-carbonitrile derivatives, which are structurally similar to 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, have been explored, highlighting the versatility of these compounds in generating new chemical entities with potential application in drug development and material science (Ali et al., 2016).

Potential Biological Applications

Although the request excludes direct information related to drug use, dosage, and side effects, it's worth noting that the structural motifs of carbonitriles, including pyran and pyrazole derivatives, are often investigated for their potential biological activities. For instance, novel Schiff bases derived from related structures have been synthesized and screened for antimicrobial activities, demonstrating the broad applicability of these compounds in designing new therapeutic agents (Puthran et al., 2019).

Material Science and Corrosion Inhibition

Compounds bearing the tetrahydropyran moiety have been synthesized and evaluated for their application as corrosion inhibitors, illustrating the multifaceted use of these chemical entities beyond biological contexts. Research in this area suggests that pyrazolopyridine derivatives, for instance, show promise as corrosion inhibitors for mild steel in acidic environments, highlighting the potential of 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile analogs in industrial applications (Dandia et al., 2013).

properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYSNTZJNYCWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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